![molecular formula C20H24NO2+ B12320243 (9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium](/img/structure/B12320243.png)
(9R)-15,16-dimethoxy-10,10-dimethyl-10-azatetracyclo[7.7.1.0(2),.0(1)(3),(1)]heptadeca-1(16),2,4,6,13(17),14-hexaen-10-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methylnuciferine is an alkaloid derived from the lotus plant, specifically from the lotus plumule. It is a naturally occurring compound with a molecular formula of C20H24NO2+ and a molecular weight of 310.42 g/mol
準備方法
Synthetic Routes and Reaction Conditions
N-Methylnuciferine can be synthesized through chemical methods. One common synthetic route involves the reaction of methyl bromide with N-methyl grass amine . The reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of N-Methylnuciferine often involves large-scale chemical synthesis. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .
化学反応の分析
Types of Reactions
N-Methylnuciferine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: N-Methylnuciferine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methylnuciferine oxide, while reduction could produce a reduced form of the compound with altered functional groups.
科学的研究の応用
N-Methylnuciferine has a wide range of scientific research applications:
作用機序
N-Methylnuciferine exerts its effects through several molecular targets and pathways. It has been reported to act as an antagonist at serotonin receptors (5-HT2A, 5-HT2C, and 5-HT2B) and as an inverse agonist at the 5-HT7 receptor . Additionally, it functions as a partial agonist at dopamine receptors (D2, D5, and 5-HT6) and an agonist at the 5-HT1A and D4 receptors . These interactions contribute to its diverse pharmacological effects, including anti-inflammatory and antidepressant activities.
類似化合物との比較
Similar Compounds
N-Nornuciferine: Another related alkaloid, N-Nornuciferine, exhibits similar pharmacological properties but has distinct pharmacokinetic profiles.
Uniqueness
N-Methylnuciferine is unique due to its specific molecular interactions and the range of biological activities it exhibits. Its ability to act on multiple receptor types and pathways makes it a versatile compound for research and potential therapeutic applications.
特性
分子式 |
C20H24NO2+ |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
1,2-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium |
InChI |
InChI=1S/C20H24NO2/c1-21(2)10-9-14-12-17(22-3)20(23-4)19-15-8-6-5-7-13(15)11-16(21)18(14)19/h5-8,12,16H,9-11H2,1-4H3/q+1 |
InChIキー |
NJSAZXBJMATEKS-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
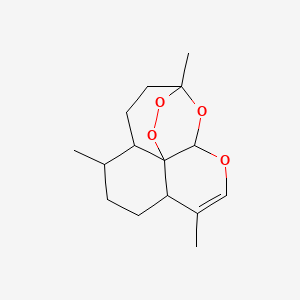
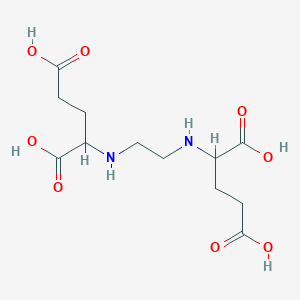
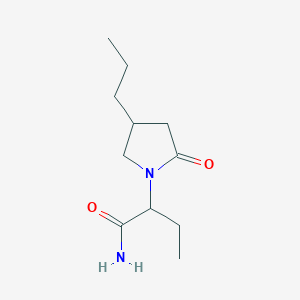
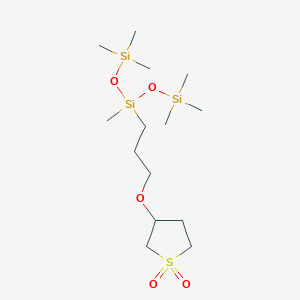
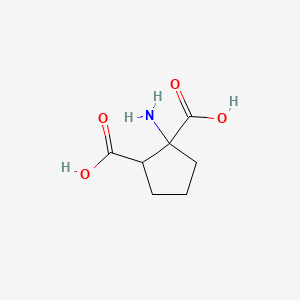
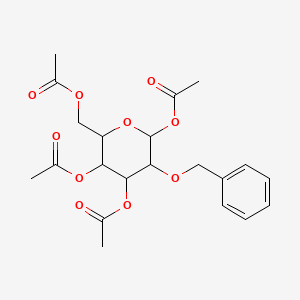
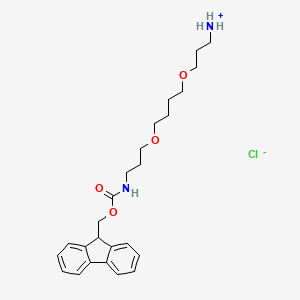
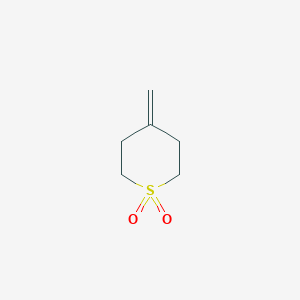
![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
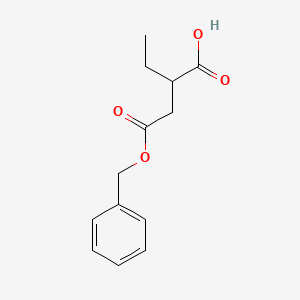

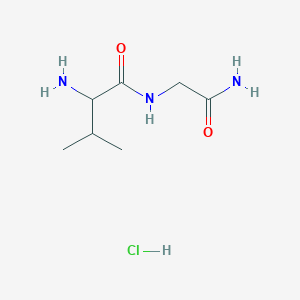
![Prop-2-enyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12320254.png)
